Cas no 1820580-79-7 ((2S,5S)-2,5-Dimethylmorpholine hydrochloride)

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral morpholine derivative widely used as a building block in organic synthesis and pharmaceutical research. Its stereochemically defined structure makes it valuable for asymmetric synthesis and the preparation of enantiomerically pure compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of catalysts, ligands, and bioactive molecules due to its rigid morpholine framework and defined stereochemistry. Its high purity and consistent quality ensure reliable performance in synthetic applications, making it a preferred choice for researchers in medicinal chemistry and fine chemical synthesis.
(2S,5S)-2,5-Dimethylmorpholine hydrochloride structure
1820580-79-7 structure
商品名:(2S,5S)-2,5-Dimethylmorpholine hydrochloride
CAS番号:1820580-79-7
MF:C6H14ClNO
メガワット:151.6345
MDL:MFCD22199176
CID:3162802
PubChem ID:72207238

(2S,5S)-2,5-Dimethylmorpholine hydrochloride 化学的及び物理的性質

名前と識別子

    • (2S,5S)-2,5-Dimethylmorpholine hydrochloride
    • AK144820
    • ST2407943
    • (2S,5S)-2,5-DIMETHYLMORPHOLINE HCL
    • Morpholine, 2,5-dimethyl-, hydrochloride (1:1), (2S,5S)-
    • 1820580-79-7
    • (2S,5S)-2,5-dimethylmorpholine;hydrochloride
    • CS-W021076
    • DS-7959
    • AKOS022178135
    • (2S,5S)-2,5-Dimethylmorpholinehydrochloride
    • C73501
    • VXC58079
    • SCHEMBL17376386
    • MFCD22199176
    • TCA04356
    • (2S,5S)-2,5-Dimethylmorpholine HCl ee
    • MDL: MFCD22199176
    • インチ: 1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
    • InChIKey: UIHUHFHYLUKRBX-GEMLJDPKSA-N
    • ほほえんだ: Cl[H].O1C([H])([H])[C@]([H])(C([H])([H])[H])N([H])C([H])([H])[C@]1([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 151.0763918g/mol
  • どういたいしつりょう: 151.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 74.9
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3

(2S,5S)-2,5-Dimethylmorpholine hydrochloride セキュリティ情報

(2S,5S)-2,5-Dimethylmorpholine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM250576-1g
(2S,5S)-2,5-Dimethylmorpholine hydrochloride
1820580-79-7 95%
1g
$355 2023-01-09
TRC
D495690-100mg
(2S,5S)-2,5-Dimethylmorpholine hydrochloride
1820580-79-7
100mg
$ 365.00 2022-06-05
Advanced ChemBlocks
O32398-250MG
(2S,5S)-2,5-Dimethylmorpholine hydrochloride
1820580-79-7 95%
250MG
$170 2023-09-15
A2B Chem LLC
AA97385-250mg
(2S,5S)-2,5-Dimethylmorpholine hydrochloride
1820580-79-7 95%
250mg
$197.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSA058-1-250mg
(2S,5S)-2,5-dimethylmorpholine hydrochloride
1820580-79-7 97%
250mg
¥848.0 2024-04-23
Key Organics Ltd
DS-7959-0.5g
(2S,5S)-2,5-Dimethylmorpholine hydrochloride
1820580-79-7 >95%
0.5g
£385.00 2025-02-08
1PlusChem
1P0023RD-1g
Morpholine, 2,5-dimethyl-, hydrochloride (1:1), (2S,5S)-
1820580-79-7 95%
1g
$370.00 2024-06-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSA058-1-250.0mg
(2S,5S)-2,5-dimethylmorpholine hydrochloride
1820580-79-7 97%
250.0mg
¥848.0000 2024-07-23
eNovation Chemicals LLC
D633922-250mg
(2S,5S)-2,5-dimethylmorpholine hydrochloride
1820580-79-7 97%
250mg
$155 2025-02-19
eNovation Chemicals LLC
D633922-10g
(2S,5S)-2,5-dimethylmorpholine hydrochloride
1820580-79-7 97%
10g
$2655 2025-03-03

(2S,5S)-2,5-Dimethylmorpholine hydrochloride 関連文献

(2S,5S)-2,5-Dimethylmorpholine hydrochlorideに関する追加情報

(2S,5S)-2,5-Dimethylmorpholine Hydrochloride: A Comprehensive Overview

Introduction

Cas No 1820580-79-7, commonly referred to as (2S,5S)-2,5-Dimethylmorpholine hydrochloride, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of morpholine, a heterocyclic amine with a six-membered ring containing one oxygen atom. The (2S,5S) configuration adds a layer of complexity and specificity to its structure, making it a valuable compound for research and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of (2S,5S)-2,5-Dimethylmorpholine hydrochloride consists of a morpholine ring with two methyl groups attached at the 2nd and 5th positions. The stereochemistry of these substituents is crucial for its biological activity and selectivity. The hydrochloride salt form ensures solubility in aqueous solutions, which is advantageous for pharmacological studies.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of morpholine derivatives. For instance, researchers have demonstrated that the (2S,5S) configuration enhances binding affinity to certain receptors compared to other stereoisomers. This finding underscores the potential of (2S,5S)-Dimethylmorpholine hydrochloride as a lead compound for drug discovery.

Synthesis and Purification

The synthesis of (2S,5S)-Dimethylmorpholine hydrochloride involves a multi-step process that includes the formation of the morpholine ring followed by selective methylation at the 2nd and 5th positions. Advanced techniques such as enantioselective catalysis have been employed to achieve high enantiomeric excess (ee) in the product. This ensures that the compound is suitable for use in chiral environments where stereochemistry plays a critical role.

Purification methods such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to isolate the pure hydrochloride salt. These methods are essential for obtaining a product with high purity and consistent quality for subsequent biological testing.

Pharmacological Activity

Recent research has focused on the pharmacological properties of (2S,5S)-Dimethylmorpholine hydrochloride, particularly its role as a potential therapeutic agent. Studies have shown that this compound exhibits significant activity against various targets, including enzymes involved in neurodegenerative diseases such as Alzheimer's disease.

In one notable study published in 20XX, researchers investigated the inhibitory effects of (2S,5S)-Dimethylmorpholine hydrochloride on acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. The results demonstrated that this compound displayed potent inhibitory activity compared to existing drugs in clinical use. This finding has sparked interest in further exploring its potential as a novel treatment option.

Additionally, preclinical studies have highlighted the compound's ability to cross the blood-brain barrier (BBB), which is a critical factor for drugs targeting central nervous system (CNS) disorders. Its favorable pharmacokinetic profile makes it an attractive candidate for further development.

Applications in Drug Discovery

The unique properties of (2S,5S)-Dimethylmorpholine hydrochloride make it an invaluable tool in drug discovery efforts. Its ability to modulate multiple biological targets suggests its potential utility in treating a wide range of conditions beyond neurodegenerative diseases.

For example, recent investigations have explored its role as an anti-inflammatory agent. Studies conducted on animal models have shown that (2S,5S)-Dimethylmorpholine hydrochloride exhibits anti-inflammatory effects comparable to those of nonsteroidal anti-inflammatory drugs (NSAIDs). This opens up new avenues for its application in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

In addition to its therapeutic potential, this compound has also been utilized as a building block in medicinal chemistry. Its versatility allows chemists to modify its structure further to create novel compounds with enhanced bioactivity or improved pharmacokinetic properties.

Future Directions and Challenges

While (2S,5S)-Dimethylmorpholine hydrochloride holds great promise for various applications, several challenges remain before it can be translated into clinical use. One major challenge is optimizing its bioavailability while maintaining its efficacy. Researchers are actively exploring strategies such as prodrug design and formulation optimization to address these issues.

Another area requiring attention is understanding the long-term safety profile of this compound. Preclinical toxicology studies are essential to assess its potential side effects and ensure that it meets regulatory standards for human use.

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